molecular formula C14H15NO2 B8271322 3-Amino-2-(1-naphthylmethyl)propanoic acid CAS No. 497059-63-9

3-Amino-2-(1-naphthylmethyl)propanoic acid

Cat. No.: B8271322
CAS No.: 497059-63-9
M. Wt: 229.27 g/mol
InChI Key: KJCNFUSUQWTOIN-UHFFFAOYSA-N
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Description

“3-Amino-2-(1-naphthylmethyl)propanoic acid” is a chemical compound with the molecular formula C14H15NO2 . It is also known as α-(Aminomethyl)-1-naphthalenepropanoic acid .


Synthesis Analysis

The synthesis of amino acids, including “this compound”, can be achieved through various methods. One common method is the amidomalonate synthesis, which involves the alkylation of an alpha carbon with an alkyl halide, followed by hydrolysis of the esters and the amide protecting group under aqueous acidic conditions . Another method is the reductive amination of the α-keto acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group in this case is a 1-naphthylmethyl group .

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-1,2-propanediol, indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation . It’s important to handle “3-Amino-2-(1-naphthylmethyl)propanoic acid” with appropriate safety measures.

Properties

IUPAC Name

2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCNFUSUQWTOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264197
Record name α-(Aminomethyl)-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497059-63-9
Record name α-(Aminomethyl)-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497059-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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